molecular formula C11H9NO3 B1361241 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid CAS No. 59139-93-4

2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid

Cat. No.: B1361241
CAS No.: 59139-93-4
M. Wt: 203.19 g/mol
InChI Key: SMAQTXRPPCAWTK-UHFFFAOYSA-N
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Description

2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound features an isoquinoline ring system with an acetic acid moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-formylbenzoic acid as a starting material, which undergoes cyclization to form the isoquinoline ring. The reaction conditions often include the use of catalysts such as copper(I) salts and solvents like water, which facilitate the intramolecular cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyisoquinoline derivatives.

    Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alcohols or amines can be used under acidic or basic conditions to form esters or amides, respectively.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Hydroxyisoquinoline derivatives.

    Substitution: Esters or amides of this compound.

Scientific Research Applications

2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective and anticancer properties.

    3,4-Dihydroisoquinolin-1(2H)-one: Exhibits antioomycete activity and is used in agricultural applications.

    2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Evaluated for antileishmanial efficacy .

Uniqueness: 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an isoquinoline ring with an acetic acid moiety allows for versatile chemical modifications and diverse applications in research and industry.

Properties

IUPAC Name

2-(1-oxoisoquinolin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10(14)7-12-6-5-8-3-1-2-4-9(8)11(12)15/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAQTXRPPCAWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348870
Record name (1-Oxoisoquinolin-2(1H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59139-93-4
Record name (1-Oxoisoquinolin-2(1H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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